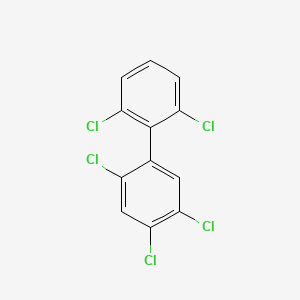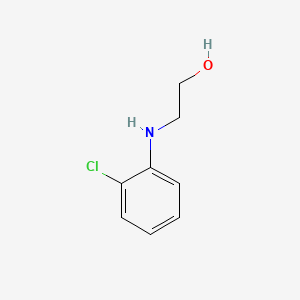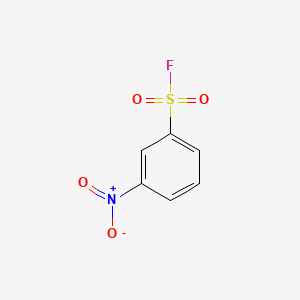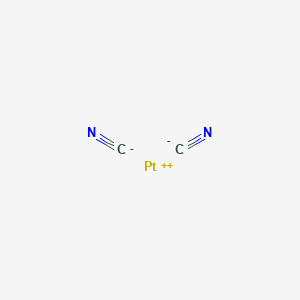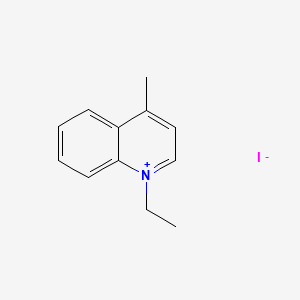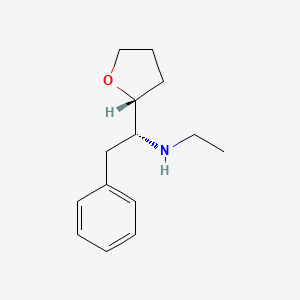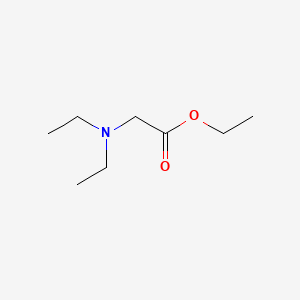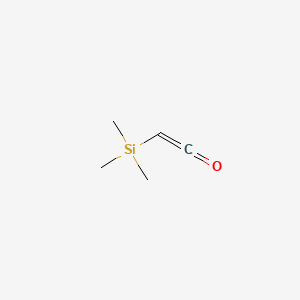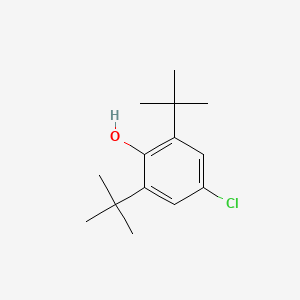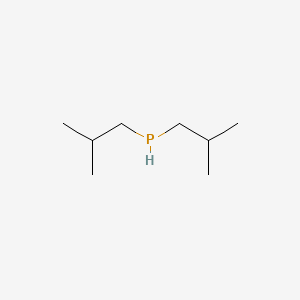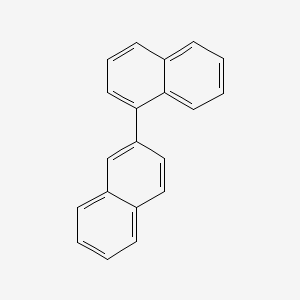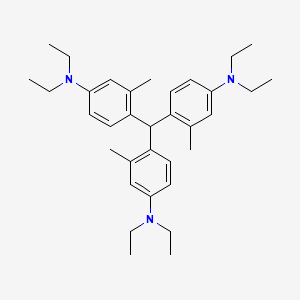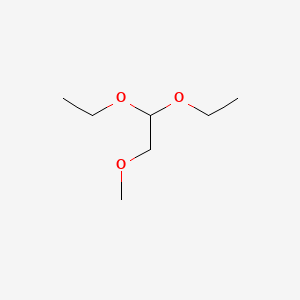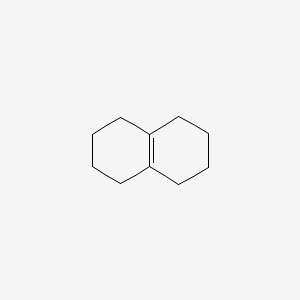![molecular formula C50H38BaCl2N6O12S2 B1594400 barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate CAS No. 50326-33-5](/img/structure/B1594400.png)
barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes. This compound is characterized by the presence of a barium ion coordinated with a sulfonate group, a naphthalene ring, and a diazenyl group. It is known for its vibrant color and is used in various industrial applications, particularly in the dyeing and printing industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate typically involves a multi-step process:
Diazotization: The starting material, 4-chloro-2-aminobenzenesulfonic acid, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalene to form the azo compound.
Complexation: The resulting azo compound is then reacted with barium chloride to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for producing colored inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The diazenyl group allows for strong binding interactions, while the sulfonate group enhances solubility in aqueous environments. The barium ion plays a crucial role in stabilizing the overall structure and enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Barium(2+);5-chloro-4-methyl-2-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate
- Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
Uniqueness
Compared to similar compounds, barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate is unique due to the presence of the methoxyphenyl group, which enhances its solubility and reactivity. Additionally, the specific arrangement of functional groups in this compound allows for more versatile applications in various fields.
Propriétés
Numéro CAS |
50326-33-5 |
|---|---|
Formule moléculaire |
C50H38BaCl2N6O12S2 |
Poids moléculaire |
1187.2 g/mol |
Nom IUPAC |
barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/2C25H20ClN3O6S.Ba/c2*1-14-11-22(36(32,33)34)20(13-18(14)26)28-29-23-16-8-4-3-7-15(16)12-17(24(23)30)25(31)27-19-9-5-6-10-21(19)35-2;/h2*3-13,30H,1-2H3,(H,27,31)(H,32,33,34);/q;;+2/p-2 |
Clé InChI |
XWGSKVKPXMKRQI-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].[Ba+2] |
SMILES canonique |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].[Ba+2] |
Key on ui other cas no. |
50326-33-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


